molecular formula C19H20ClF2N5O B4538906 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Cat. No. B4538906
M. Wt: 407.8 g/mol
InChI Key: DPMJKZIZOWUTAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acetamide derivatives often involves reactions of pyrazole with various substitutions. For instance, a study by Sunder and Maleraju (2013) described the synthesis of acetamide derivatives by reacting pyrazole with different substitutions at positions 1 and 3, such as phenyl and benzofuran, with various substituted N-(3-chloro-4-fluorophenyl) acetamides (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically characterized using techniques like NMR, IR, and Mass spectra. For example, a study detailed the structural characterization of a related compound using H-1-NMR, C-13-NMR, and X-ray diffraction, revealing the crystal's space group and other molecular dimensions (霍静倩 et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds can be varied. One study investigated hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing insights into how these molecules interact through hydrogen bonds (López et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, can be derived from their molecular structure analysis. For instance, a study on Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives discussed the solid-state structure and supramolecular architecture, which are closely linked to their physical properties (Chkirate et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be inferred from studies like the one on different molecular conformations in 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides. This research helps in understanding the intermolecular interactions and stability of these compounds (Narayana et al., 2016).

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClF2N5O/c1-11-8-16(19(21)22)25-26(11)10-17(28)23-18-12(2)24-27(13(18)3)9-14-6-4-5-7-15(14)20/h4-8,19H,9-10H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMJKZIZOWUTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.